molecular formula C11H15N6O7P B057337 App-MP CAS No. 116168-71-9

App-MP

Cat. No. B057337
M. Wt: 374.25 g/mol
InChI Key: MQPZPMKOLGVOHA-TZQXKBMNSA-N
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Description

App-MP stands for Application of Molecular Probes, which is a new method used for the analysis of biological samples. This method has revolutionized the field of molecular biology and has become an essential tool for researchers in various fields. App-MP is a technique that uses molecular probes to identify and analyze biological molecules in a sample.

Scientific Research Applications

  • Critical Analysis of Apps : Light, Burgess, and Duguay (2018) describe a method for the critical analysis of apps, focusing on their sociocultural and economic impacts, and providing a systematic approach to understanding apps' intended purpose and embedded cultural meanings (Light, Burgess, & Duguay, 2018).

  • Smartphones in Ecology and Evolution : Teacher et al. (2013) discuss the use of smartphones and apps in ecological and evolutionary research, emphasizing their role in data collection, interpretation, and dissemination (Teacher, Griffiths, Hodgson, & Inger, 2013).

  • Web Services for Scientific Applications : Puppin, Tonellotto, and Laforenza (2005) explore the use of Web services to run scientific applications across the Web, demonstrating how these services can facilitate computation and data migration (Puppin, Tonellotto, & Laforenza, 2005).

  • Mobile Banking App Adoption : Ali et al. (2022) investigate the factors influencing the adoption of mobile payment apps, including the impact of COVID-19 health anxiety (Ali, Hameed, Moin, & Khan, 2022).

  • User Experience in Mobile App Design : Li and Zhu (2019) propose a method for optimizing user experience in mobile app design, emphasizing the interdependence among UX quality characteristics (Li & Zhu, 2019).

  • Exchange of Mathematical Expressions : Gray, Kajler, and Wang (1998) detail the Multi Protocol (MP) for efficient communication of mathematical data in scientific computing (Gray, Kajler, & Wang, 1998).

  • Challenges in Scientific App Development : Gan (2015) discusses the challenges in creating mobile apps for scientific research, highlighting the difficulties in development, design, and release (Gan, 2015).

  • App Store Mining and Analysis : Al-Subaihin et al. (2015) explore the potential of app stores for scientific research, including access to user perceptions and app popularity data (Al-Subaihin et al., 2015).

  • Web Programming in Scientific Applications : Abriata et al. (2017) highlight the role of web apps in revolutionizing scientific research, education, and outreach (Abriata, Rodrigues, Salathé, & Patiny, 2017).

  • Physics Learning via Mobile Apps : Wang et al. (2015) examine the impact of apps on high school students' conceptual understanding of physics, showing significant improvement in learning outcomes (Wang, Wu, Chien, Hwang, & Hsu, 2015).

  • Communication in Large-Scale Scientific Applications : Vetter and Mueller (2002) analyze the communication characteristics of scientific applications on cluster architectures, focusing on MPI and hardware counters (Vetter & Mueller, 2002).

  • COVID-19 Mobile Applications : Islam et al. (2020) review mobile apps developed for the COVID-19 pandemic, exploring functionalities, user ratings, and design characteristics (Islam, Islam, Munim, & Islam, 2020).

  • Scaling Workflow-Based Applications : Callaghan et al. (2010) discuss challenges in managing large-scale computational workflows in scientific research (Callaghan et al., 2010).

  • Mathematics Learning via Mobile App : Supandi et al. (2018) evaluate the impact of Mobile Phone Applications (MPA) in enhancing mathematics learning, noting significant improvements in student learning behavior (Supandi, Ariyanto, Kusumaningsih, & Aini, 2018).

  • Health Support Application Development : Nakano et al. (2021) identify the needs for developing a mobile application for healthcare and medical/social services in the context of the Fukushima nuclear accident (Nakano et al., 2021).

  • Use of Smartphone App in Qualitative Research : García, Welford, and Smith (2016) reflect on the use of a smartphone app in qualitative research, highlighting its advantages and challenges (García, Welford, & Smith, 2016).

  • Topology-Aware Deployment of Scientific Applications : Fan et al. (2012) propose a framework for optimal deployment of topology-aware scientific applications in cloud computing (Fan, Chen, Wang, Zheng, & Lyu, 2012).

  • MVAPICH Project : Panda et al. (2020) discuss the MVAPICH project, focusing on transforming HPC research into a high-performance MPI library for the HPC community (Panda, Subramoni, Chu, & Bayatpour, 2020).

  • mPower Study for Parkinson Disease : Bot et al. (2016) present the mPower study, utilizing mobile data for research on Parkinson disease, showcasing the potential of mobile phones in health data collection (Bot et al., 2016).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-[(8-aminopyrimido[5,4-d]pyrimidin-4-yl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N6O7P/c12-9-5-6(14-2-15-9)10(16-3-13-5)17-11-8(19)7(18)4(24-11)1-23-25(20,21)22/h2-4,7-8,11,18-19H,1H2,(H2,12,14,15)(H,13,16,17)(H2,20,21,22)/t4-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPZPMKOLGVOHA-TZQXKBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)N)N=CN=C2NC3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=N1)N)N=CN=C2N[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151303
Record name 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

App-MP

CAS RN

116168-71-9
Record name 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116168719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-8-(ribofuranosylamino)pyrimido(5,4-d)pyrimidine-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
288
Citations
DW Fry, MA Becker, RL Switzer - Molecular pharmacology, 1995 - ASPET
… or intercept versus APP-MP concentration. … APP-MP was a very poor inhibitor of SM PRS1, displaying uncompetitive characteristics and a Ki of 1.6 mM. These data indicate that APP-MP …
Number of citations: 49 molpharm.aspetjournals.org
W Chung, W Zhu - 2008 IEEE International Conference on …, 2008 - ieeexplore.ieee.org
… This study developed an APP-MP model to link the markdown pricing strategy with … APP-MP model integrates the markdown model into the APP model. It is believed that the APP-MP …
Number of citations: 1 ieeexplore.ieee.org
G Airagnes, S Alexander, MP App - assessment - cambridge.org
active learning clinical placement and, 68 encouraging, 75, 126 flipped approach, 130 increased awareness, 130 role play and, 98 Page 1 Index active learning clinical placement and, …
Number of citations: 0 www.cambridge.org
W Zhu, W Chung - … 2008, Yerevan, Armenia, September 15-17 …, 2008 - books.google.com
… Planning-Markdown Pricing Model (APP-MP) which is established by integrating the markdown model into Aggregate Production Planning model. The APP-MP is a nonlinear integer …
Number of citations: 2 www.google.com
DW Fry, TJ Boritzki, RC Jackson, PD Cook… - Molecular …, 1993 - ASPET
… This result was consistent with APP-MP acting as an inhibitor of 5-phosphoribosyl-1-… hepatoma cells; APP-MP was a noncompetitive inhibitor, with a Ki of 0.43 mM. APP-MP was found to …
Number of citations: 7 molpharm.aspetjournals.org
G ACS, MP APP - 1972 - koha.mdc-berlin.de
XIIth EUROPEAN CONFERENCE: ON ANIMAL BLOOD GROUPS AND BIOCHEMICAL. POLYMORPHISM Page 1 XIIth EUROPEAN CONFERENCE: ON ANIMAL BLOOD GROUPS …
Number of citations: 0 koha.mdc-berlin.de
Y Liu, DY Wang, JS Wang, YP Song… - Polymers for …, 2008 - Wiley Online Library
… 6, the amount of solid residue in the LDPE/SPEPO/APP/MP system generated at temperatures … All the above results demonstrate that SPEPO/APP/MP is a good char-forming system and …
Number of citations: 79 onlinelibrary.wiley.com
H Peng, D Wang, Q Zhou, Y Wang - Chinese Journal of Polymer …, 2008 - World Scientific
… It has been found that the treated PP with the optimal flame retardant formulation of APP:MP:BCPPS = 12:6:12 (weight ratio, formulation 10) gives an LOI of 31.3 and UL-94 V-0 rating. …
Number of citations: 20 www.worldscientific.com
F **e, YZ Wang, B Yang, YA Liu - … Materials and Engineering, 2006 - Wiley Online Library
A novel carbonization agent was synthesized and characterized. The flame retardancy and thermal behavior of a new IFR system with and without metal chelates for LDPE were …
Number of citations: 194 onlinelibrary.wiley.com
E Zokaityte, D Cernauskas, D Klupsaite, V Lele… - Microorganisms, 2020 - mdpi.com
The present research study aims to prepare prototypes of beverages from milk permeate (MP) using fermentation with 10 different strains of lactic acid bacteria (LAB) showing …
Number of citations: 44 www.mdpi.com

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